molecular formula C16H10IN3O3 B3007812 (Z)-2-cyano-N-(2-iodophenyl)-3-(4-nitrophenyl)acrylamide CAS No. 358724-68-2

(Z)-2-cyano-N-(2-iodophenyl)-3-(4-nitrophenyl)acrylamide

Cat. No.: B3007812
CAS No.: 358724-68-2
M. Wt: 419.178
InChI Key: RFDUIMYANNYJGK-XFXZXTDPSA-N
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Description

(Z)-2-cyano-N-(2-iodophenyl)-3-(4-nitrophenyl)acrylamide is a synthetic acrylamide derivative characterized by its unique structural features:

  • Z-configuration: The stereochemistry of the acrylamide double bond (C=C) is in the Z-form, influencing molecular geometry and reactivity.
  • 4-nitrophenyl group: A strong electron-withdrawing nitro group at the para position, modulating electronic properties and solubility. Cyano group: A polar functional group (-CN) contributing to intermolecular interactions and stability.

Properties

IUPAC Name

(Z)-2-cyano-N-(2-iodophenyl)-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10IN3O3/c17-14-3-1-2-4-15(14)19-16(21)12(10-18)9-11-5-7-13(8-6-11)20(22)23/h1-9H,(H,19,21)/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDUIMYANNYJGK-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C#N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C#N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10IN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-cyano-N-(2-iodophenyl)-3-(4-nitrophenyl)acrylamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the acrylamide backbone: This can be achieved through a Knoevenagel condensation reaction between an aldehyde and a cyanoacetamide in the presence of a base.

    Introduction of the iodophenyl group: This step often involves a halogenation reaction where an iodo group is introduced to the phenyl ring.

    Nitration of the phenyl ring: The nitrophenyl group can be introduced through a nitration reaction using nitric acid and sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group.

    Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of (Z)-2-cyano-N-(2-iodophenyl)-3-(4-nitrophenyl)acrylamide typically involves a multi-step process:

  • Formation of the Acrylamide Backbone : Achieved through a Knoevenagel condensation reaction between an aldehyde and cyanoacetamide in the presence of a base.
  • Introduction of the Iodophenyl Group : A halogenation reaction introduces the iodo group into the phenyl ring.
  • Nitration of the Phenyl Ring : The nitrophenyl group is introduced via a nitration reaction using nitric and sulfuric acids.

The compound's unique structure incorporates a cyano group, an iodophenyl group, and a nitrophenyl group, which contribute to its reactivity and potential biological activity.

This compound has garnered attention for its potential biological activities:

  • Enzyme Inhibition : The compound may act by binding to specific molecular targets such as enzymes or receptors, inhibiting their activity. The cyano group can participate in hydrogen bonding, while the nitrophenyl and iodophenyl groups can engage in π-π interactions and halogen bonding, enhancing binding affinity to target proteins.
  • Anticancer Potential : Preliminary studies suggest that compounds with similar structures exhibit anticancer properties. The presence of electron-withdrawing groups like cyano and nitro may enhance cytotoxicity against cancer cells, making this compound a candidate for further investigation in cancer therapy.

Applications in Medicinal Chemistry

The structural characteristics of this compound make it suitable for various applications in medicinal chemistry:

  • Drug Development : The compound's ability to interact with biological targets positions it as a potential lead compound in drug discovery. Its unique functional groups may allow for modifications that enhance efficacy and selectivity against specific diseases.
  • Targeted Therapy : Due to its specific binding mechanisms, this compound could be developed for targeted therapies in oncology or other diseases where modulation of enzyme activity is beneficial.

Material Science Applications

In addition to its biological applications, this compound has potential uses in material science:

  • Polymer Chemistry : The acrylamide structure allows for polymerization, which can be utilized in creating novel materials with specific properties. This could lead to advancements in drug delivery systems or smart materials that respond to environmental stimuli.
  • Photonic Applications : Compounds with similar structures have been explored for use in photonic devices due to their optical properties. This compound may exhibit interesting photophysical properties that could be harnessed in this field.

Mechanism of Action

The mechanism by which (Z)-2-cyano-N-(2-iodophenyl)-3-(4-nitrophenyl)acrylamide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, inhibiting their activity. The cyano group can participate in hydrogen bonding, while the nitrophenyl and iodophenyl groups can engage in π-π interactions and halogen bonding, respectively.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional analogs of (Z)-2-cyano-N-(2-iodophenyl)-3-(4-nitrophenyl)acrylamide, with comparative data extracted from the evidence:

Compound Key Substituents Applications/Findings Reference
This compound 2-iodophenyl, 4-nitrophenyl, cyano Structural features suggest potential bioactivity or corrosion inhibition; no direct data available.
ACR-2 : 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide 4-hydroxyphenyl, 4-methoxyphenyl, cyano Corrosion inhibitor for copper in HNO₃ (84.5% efficiency at 20×10⁻⁵M); follows Langmuir adsorption isotherm.
ACR-3 : 2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide 4-hydroxyphenyl, phenyl, cyano Similar corrosion inhibition to ACR-2 (86.1% efficiency); mixed-type inhibitor in electrochemical studies.
4i : 2-cyano-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-N-[2-(2-methoxy-phenoxy)-ethyl]-acrylamide Hydroxycoumarin, methoxyphenoxyethyl, cyano Antimicrobial activity against multi-resistant organisms (MIC: 4–6 μM/mL).
4l : 2-cyano-N-(2,5-dihydro-thiazol-2-yl)-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-acrylamide Hydroxycoumarin, dihydrothiazol, cyano Antifungal activity outperforming fluconazole in bioassays.
5112 : (Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide 4-nitrophenyl, thienyl acrylamido, propylamine Synthesized via condensation; structural analog with potential bioactivity (no explicit data provided).

Structural and Functional Analysis:

The 2-iodophenyl substituent introduces steric hindrance and halogen bonding, distinguishing it from smaller analogs like ACR-2/3 .

Bioactivity :

  • Unlike hydroxycoumarin derivatives (4i, 4l), the target compound lacks oxygen-rich heterocycles, which are critical for antimicrobial activity . Its nitro group may instead favor redox-mediated interactions.

Corrosion Inhibition: ACR-2 and ACR-3 achieve >84% efficiency in HNO₃ via chemisorption, whereas the target compound’s iodine and nitro groups could enhance surface adhesion but require experimental validation .

Synthetic Routes: Similar to compound 5112, the target compound likely involves Knoevenagel condensation or Michael addition for acrylamide formation, with iodine and nitro groups introduced via pre-functionalized precursors .

Biological Activity

(Z)-2-cyano-N-(2-iodophenyl)-3-(4-nitrophenyl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, and biological effects, drawing upon diverse research findings and case studies.

Synthesis

The synthesis of this compound typically involves a multi-step process:

  • Formation of the Acrylamide Backbone : Achieved through a Knoevenagel condensation reaction between an aldehyde and a cyanoacetamide in the presence of a base.
  • Introduction of the Iodophenyl Group : A halogenation reaction is used to introduce the iodo group into the phenyl ring.
  • Nitration of the Phenyl Ring : The nitrophenyl group is introduced via a nitration reaction using nitric and sulfuric acids.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The cyano group can form hydrogen bonds, while the nitrophenyl and iodophenyl groups can engage in π-π interactions and halogen bonding, enhancing its binding affinity to target proteins.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing the 2-cyanoacrylamide moiety have been shown to act as TAK1 inhibitors, which are crucial for cell survival and proliferation in cancer cells. These inhibitors can induce apoptosis by disrupting signaling pathways such as NF-κB and MAPK .

Case Studies

  • Inhibition of RET Kinase : A related series of benzamide derivatives exhibited moderate to high potency against RET kinase, which is implicated in various cancers. One compound demonstrated strong inhibition at both molecular and cellular levels, indicating that modifications to the structure can enhance biological activity .
  • Anticancer Activity Against Various Cell Lines : Compounds with similar structures were tested against multiple cancer cell lines, showing IC50 values ranging from 6.6 µM to 11.46 µM for lung and breast cancer cells, respectively. These results suggest that structural modifications can significantly impact anticancer efficacy .

Comparative Analysis

The biological activity of this compound can be compared with other halogenated acrylamide derivatives:

CompoundHalogenIC50 (µM)Target
This compoundIodineTBDTBD
(Z)-2-cyano-N-(2-bromophenyl)-3-(4-nitrophenyl)acrylamideBromineTBDTBD
(Z)-2-cyano-N-(2-chlorophenyl)-3-(4-nitrophenyl)acrylamideChlorineTBDTBD
(Z)-2-cyano-N-(2-fluorophenyl)-3-(4-nitrophenyl)acrylamideFluorineTBDTBD

This table illustrates how variations in halogen substituents can influence the biological activity of similar compounds.

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